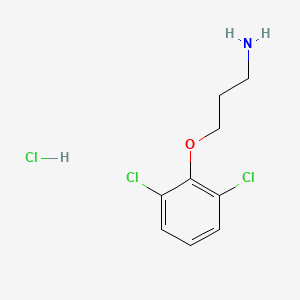

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride

Description

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride is a substituted propanamine derivative featuring a 2,6-dichlorophenoxy group attached to the propane backbone. The hydrochloride salt form enhances solubility and stability, making it suitable for formulation in biological or chemical applications.

Properties

IUPAC Name |

3-(2,6-dichlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c10-7-3-1-4-8(11)9(7)13-6-2-5-12;/h1,3-4H,2,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFBQJHIBPIAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorophenol, which is reacted with epichlorohydrin to form 3-(2,6-dichlorophenoxy)-1-chloropropane.

Amination: The 3-(2,6-dichlorophenoxy)-1-chloropropane is then subjected to nucleophilic substitution with ammonia or an amine to yield 3-(2,6-dichlorophenoxy)-1-propanamine.

Hydrochloride Formation: Finally, the free base of 3-(2,6-dichlorophenoxy)-1-propanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives and oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenoxyalkylamines.

Scientific Research Applications

Pharmacological Applications

1.1. Serotonin and Norepinephrine Uptake Inhibition

One of the primary applications of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride is in the inhibition of serotonin and norepinephrine uptake. This mechanism is crucial for developing treatments for several neuropsychiatric disorders such as:

- Depression

- Anxiety Disorders

- Obesity

- Alcoholism

Research indicates that compounds in this class can effectively enhance neurotransmission by preventing the reuptake of these critical neurotransmitters, thus improving mood and cognitive function .

1.2. Monoamine Oxidase Inhibition

The compound has also been studied for its role as a monoamine oxidase A (MAO-A) inhibitor. MAO-A inhibitors are important in treating depression and anxiety by increasing levels of monoamines (serotonin, norepinephrine) in the brain. Studies have shown that this compound can influence serotonin transit in human tissues, indicating its potential therapeutic benefits .

Neurochemical Research

2.1. Mechanistic Studies

Research has demonstrated that this compound can be used to study synaptic transmission and the underlying mechanisms of neurotransmitter uptake. For instance, experiments involving rat brain synaptosomes have elucidated how this compound affects neurotransmitter dynamics, providing insights into synaptic plasticity and its implications for learning and memory .

Case Studies

3.1. Clinical Trials on Depression

A clinical trial investigated the efficacy of a compound similar to this compound in patients with major depressive disorder (MDD). The results indicated significant improvement in depressive symptoms compared to placebo controls, supporting its use as a potential antidepressant .

3.2. Cancer Research

In vitro studies have explored the effects of this compound on human prostate cancer cells, revealing that it may inhibit cell proliferation through mechanisms involving serotonin pathways. This suggests a dual role where the compound not only addresses neurochemical imbalances but may also contribute to cancer therapeutics .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Neuropsychiatry | Inhibition of serotonin/norepinephrine uptake | Potential treatment for depression and anxiety |

| MAO-A Inhibition | Increased monoamines | Enhances mood; potential antidepressant properties |

| Neurochemical Research | Affects synaptic transmission | Insights into learning and memory |

| Cancer Research | Inhibits proliferation in prostate cancer cells | Potential therapeutic use in oncology |

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyalkylamines

Key Observations :

- Substituent Position: The 2,6-dichloro configuration on the phenoxy group (as in 3-(2,6-Dichlorophenoxy)-1-propanamine) is sterically hindered compared to the 3-chloro analog . This may influence receptor binding or metabolic stability.

- Terminal Functional Groups: The propanamine backbone in the target compound contrasts with the propionic acid in 2,6-DCPP and the tricyclic system in nortriptyline . These differences dictate divergent applications (e.g., CNS activity vs. herbicide degradation).

- Salt Forms: The hydrochloride salt enhances aqueous solubility, a feature shared with nortriptyline hydrochloride , whereas 2,6-DCPP exists as a free acid for herbicidal activity .

Pharmacological and Chemical Stability

- Nortriptyline Hydrochloride: As a tricyclic antidepressant, its rigid aromatic system and tertiary amine group enable serotonin/norepinephrine reuptake inhibition. The target compound lacks this complexity but shares a protonated amine for solubility .

- 3-Fluoro Deschloroketamine Hydrochloride: Though structurally distinct (cyclohexanone backbone), its hydrochloride salt form and fluorophenyl group highlight the importance of halogenation in bioavailability and stability .

Research Implications and Gaps

- Environmental Impact: Chlorinated phenoxy compounds like 2,6-DCPP exhibit persistence in water systems , raising concerns about the environmental fate of 3-(2,6-Dichlorophenoxy)-1-propanamine.

- Synthetic Optimization: Evidence from dioxane-mediated HCl salt formation (e.g., in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis ) could inform scalable production methods.

Biological Activity

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2N O

- Molecular Weight : 233.12 g/mol

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2). This interaction inhibits CDK2 activity, affecting the cell cycle regulation, particularly the transition from the G1 phase to the S phase. Such inhibition can lead to significant cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer therapeutics.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in a study involving H9c2(2-1) embryonic rat atrial cells subjected to hypoxic conditions, compounds derived from this class showed a reduction in cell death by approximately 55% .

Cardioprotective Effects

In addition to its anticancer properties, the compound has been evaluated for cardioprotective effects. In a model simulating ischemic conditions, derivatives of this compound demonstrated protective effects on cardiac cells, suggesting potential applications in treating ischemic heart diseases .

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies measuring reactive oxygen species (ROS) production indicated that it could effectively quench oxidative stress in cellular models. This activity was assessed using L-012-enhanced chemiluminescence assays in RAW264.7 cells, showing that certain derivatives significantly reduced ROS levels compared to controls .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its potent inhibitory activity against CDK2. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicological Considerations

While promising, the safety profile of this compound must be thoroughly evaluated. Preliminary toxicological assessments indicate that exposure levels can influence biological responses significantly; thus, understanding the dose-response relationship is crucial for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-dichlorophenoxy)-1-propanamine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Route 1: Nucleophilic substitution of 2,6-dichlorophenol with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl gas treatment to form the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purity Optimization: Use column chromatography (silica gel, gradient elution with MeOH/CH₂Cl₂) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with >98% target peak area .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

Methodological Answer:

- Solubility Data: The compound has low aqueous solubility (e.g., 8.7 µg/mL in water at 25°C). Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- Experimental Design: Pre-dissolve in DMSO and dilute in PBS (pH 7.4) for in vitro assays. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What analytical methods are suitable for characterizing this compound and its impurities?

Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in H₂O (A) and ACN (B), gradient 10–90% B over 20 min .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calc. for C₉H₁₁Cl₂NO·HCl: 278.02). Monitor for impurities like dechlorinated byproducts .

Q. What storage conditions ensure long-term stability?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-protected containers under nitrogen. Avoid repeated freeze-thaw cycles. Shelf life: >2 years under these conditions .

- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Q. What strategies improve selectivity for target receptors (e.g., α2-adrenoceptors) over off-target binding?

Methodological Answer:

- Receptor Profiling: Screen against a panel of 50+ GPCRs (e.g., Eurofins CEREP panel) at 10 µM. For off-target hits (e.g., serotonin receptors), modify the phenoxy group to reduce π-π stacking interactions .

- Molecular Docking: Use AutoDock Vina to model interactions with α2A-adrenoceptor (PDB: 6PU7). Optimize the propanamine chain length to minimize steric clashes .

Q. How can enantiomeric purity be assessed and controlled during synthesis?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column (5 µm, 4.6 × 250 mm) with hexane/ethanol (80:20) + 0.1% diethylamine. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .

- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide intermediates) to achieve >99% enantiomeric excess .

Q. What experimental models are appropriate for studying neuropharmacological effects?

Methodological Answer:

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and 3% H₂O₂ (25°C, 8 hr). Analyze degradation products via LC-MSⁿ. Major pathway: hydrolysis of the ether bond to form 2,6-dichlorophenol .

- Stability in Plasma: Incubate with rat plasma (37°C, 1–24 hr) and quantify parent compound via LC-MS. Half-life <2 hr suggests rapid esterase-mediated degradation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.